4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a methoxy group and a piperazine derivative containing a methyl group at the 6-position of the pyrimidine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rate and selectivity. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for further drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methoxy-6-((4-pyridin-2-yl-piperazin-1-ylimino)-methyl)-phenol
2-Methoxy-6-((4-p-tolyl-piperazin-1-ylimino)-methyl)-phenol
Uniqueness: 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine stands out due to its specific structural features, such as the presence of the methoxy group and the methylated pyrimidinylpiperazine moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-11-9-12(17-10-16-11)19-5-7-20(8-6-19)14-15-4-3-13(18-14)21-2/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUCETMUJYNPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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